

Application Notes: Quantification of Nilotinib in Preclinical Animal Studies Using Nilotinib-13C,d3

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Compound of Interest

Compound Name: Nilotinib-13C,d3

Cat. No.: B12360319

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Introduction

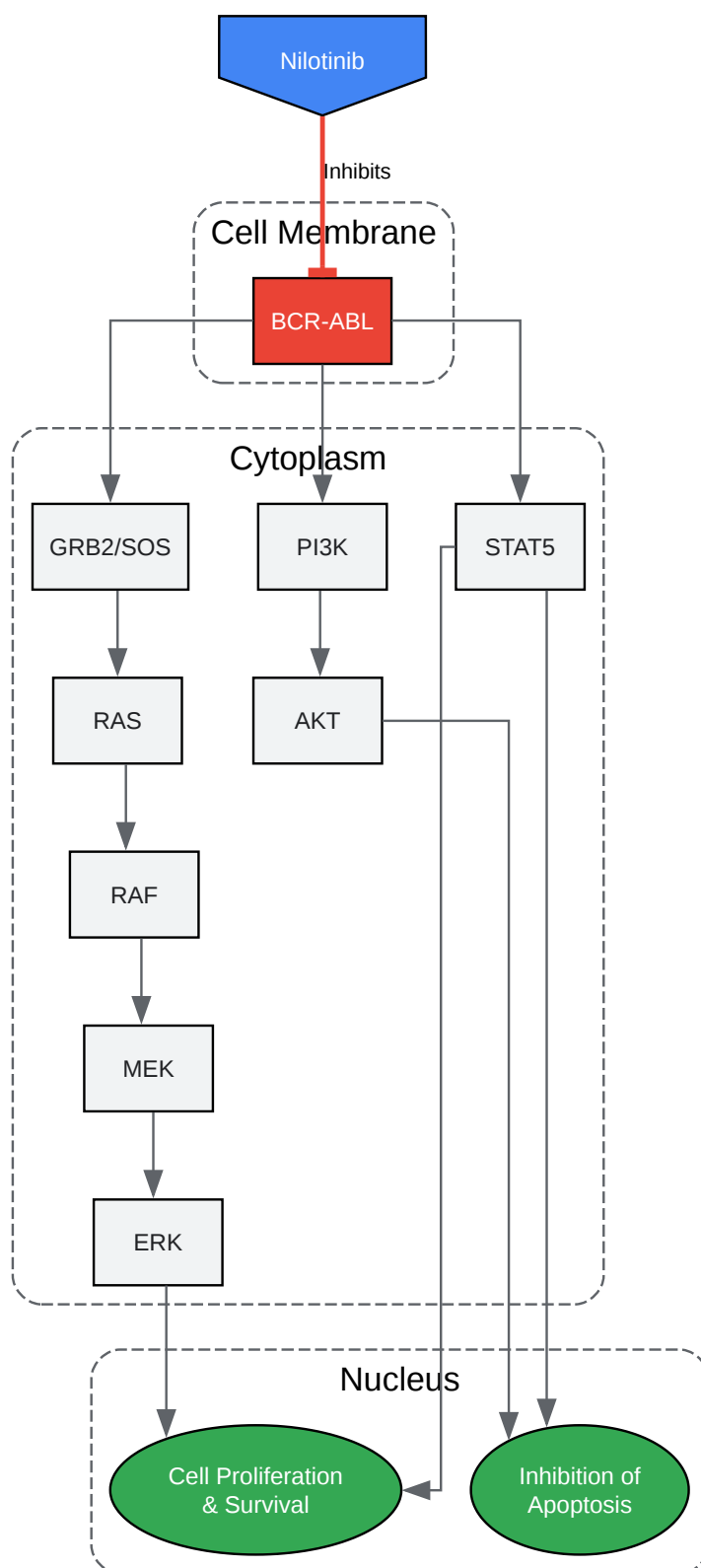
Nilotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, approved for the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[1][2][3] Its mechanism of action involves binding to the ATP-binding site of the Bcr-Abl protein, which blocks its kinase activity and inhibits the downstream signaling pathways that drive uncontrolled cell proliferation and survival.[4][5] Preclinical animal studies are essential for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of Nilotinib.

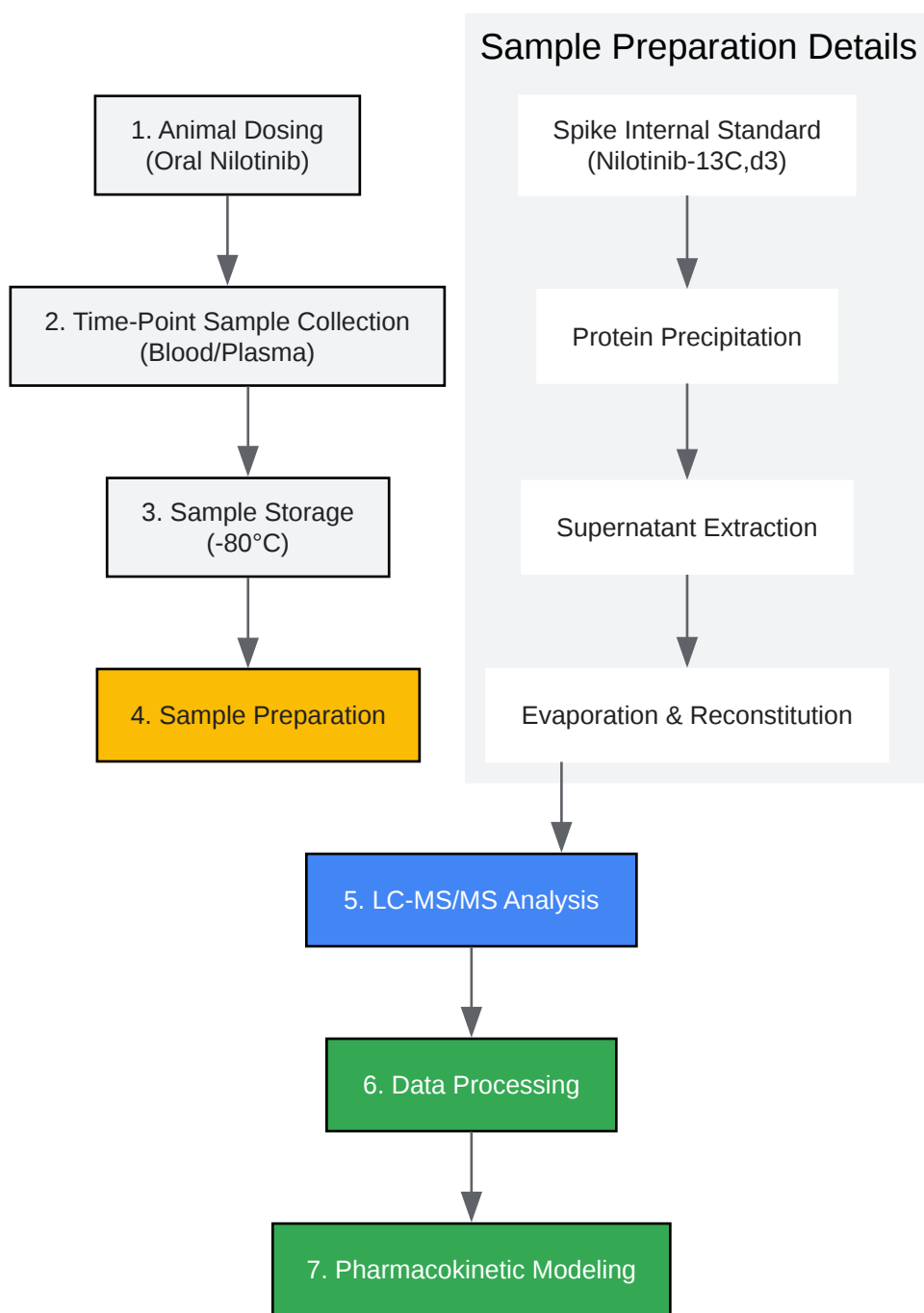
Accurate quantification of Nilotinib in biological matrices (e.g., plasma, tissue) is critical for these studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical method due to its high sensitivity and selectivity.[6] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in LC-MS/MS-based quantification. **Nilotinib-13C,d3** serves as the ideal SIL-IS for Nilotinib. It is chemically identical to Nilotinib but has a different mass due to the incorporation of carbon-13 and deuterium atoms. This mass difference allows it to be distinguished from the unlabeled drug by the mass spectrometer, while its identical physicochemical properties ensure it behaves similarly during sample

extraction, chromatography, and ionization, thereby correcting for matrix effects and variability in sample processing.[7][8]

Mechanism of Action: Targeting the BCR-ABL Pathway

Nilotinib exerts its therapeutic effect by inhibiting the constitutively active Bcr-Abl tyrosine kinase.[4] This oncoprotein activates a complex network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation and inhibit apoptosis.[9][10][11] By blocking the initial phosphorylation events mediated by Bcr-Abl, Nilotinib effectively shuts down these pro-survival signals.[4][12]





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